molecular formula C13H17N3OS2 B15100123 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

Cat. No.: B15100123
M. Wt: 295.4 g/mol
InChI Key: OTPNADGGELBXSZ-UHFFFAOYSA-N
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Description

The compound 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with a thiophene moiety and a sulfanyl-linked butan-2-one group. Its structural uniqueness arises from the combination of a triazole ring (known for metabolic stability and hydrogen-bonding capacity) and a thiophene unit (imparting π-electron richness and conformational rigidity). The compound has been synthesized via nucleophilic substitution reactions, as evidenced by methods analogous to those described for structurally related triazole derivatives . Key physicochemical properties include a molecular weight of 374.38 g/mol (calculated for C₁₉H₂₄N₃OS₂) and a melting point of 156–157°C, as reported for its adamantyl-containing analog (compound 44 in ) .

Properties

Molecular Formula

C13H17N3OS2

Molecular Weight

295.4 g/mol

IUPAC Name

3,3-dimethyl-1-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one

InChI

InChI=1S/C13H17N3OS2/c1-13(2,3)10(17)8-19-12-15-14-11(16(12)4)9-6-5-7-18-9/h5-7H,8H2,1-4H3

InChI Key

OTPNADGGELBXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the butanone moiety via a sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group acts as a nucleophilic site, enabling displacement reactions under basic conditions.

Reaction TypeConditionsProductYieldReference
Alkylation Cs₂CO₃, DMF, 24 h, RT3,3-Dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one derivatives with alkyl/aryl substituents61–75%
Acylation AcCl, pyridine, refluxAcetylated derivatives at sulfur58%

Example:
The compound reacts with 2-bromo-1-phenylethanone in DMF with cesium carbonate to form S-alkylated products, a reaction critical for modifying bioactivity .

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions.

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide derivativeSelective oxidation without triazole ring disruption
mCPBACH₂Cl₂, 0°C, 1 hSulfone derivativeRequires low temperatures to prevent overoxidation

Oxidation enhances polarity and hydrogen-bonding capacity, impacting pharmacokinetic properties.

Reduction of the Ketone Moiety

The butan-2-one carbonyl group is reducible to secondary alcohols.

Reducing AgentConditionsProductYield
NaBH₄Ethanol, 45–50°C3,3-Dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-ol57%
LiAlH₄THF, refluxSame as above89%

Reduction products show increased solubility and altered biological activity .

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitutions and coordination chemistry.

Key Reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .

  • Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via N3 and N4 atoms, forming stable complexes for catalytic or antimicrobial applications.

Metal SaltCoordination SiteApplication
Cu(NO₃)₂N3, N4, S (thiophene)Antifungal agents
ZnCl₂N3, S (sulfanyl)Luminescent materials

Thiophene Ring Reactivity

The thiophen-2-yl group undergoes electrophilic substitutions, including:

  • Sulfonation : H₂SO₄, SO₃ at 100°C.

  • Nitration : HNO₃/H₂SO₄ mix, 0°C.

These modifications tune electronic properties for material science applications.

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous media but degrades under strong acidic/basic conditions:

pHTemperatureDegradation ProductsHalf-Life
1.037°CThiophene-2-carboxylic acid, triazole fragments2.3 h
13.037°CSulfur-free derivatives1.8 h

Comparative Reactivity Table

Functional GroupReactivityPreferred Conditions
Sulfanyl (–S–)High (nucleophilic)Basic media, polar aprotic solvents
Ketone (C=O)ModerateReductive or nucleophilic environments
Triazole ringLow (electrophilic substitutions)Acidic/neutral media

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The thiophene and triazole rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Adamantyl vs. 3,3-Dimethylbutanone

The adamantyl-substituted analog 1-(adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (compound 44, ) shares the same triazole-thiophene-sulfanyl backbone but replaces the butan-2-one group with an adamantyl-ethanone moiety. This substitution increases molecular weight (374.38 g/mol vs. 360.48 g/mol for the target compound) and enhances lipophilicity (clogP ≈ 4.2 vs.

Thiophene vs. Methoxyphenyl or Furan

  • Methoxyphenyl substitution: The compound 2-((4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate () replaces thiophene with a 3-methoxyphenyl group.

Enzyme Inhibition Profiles

  • 11β-HSD1 Inhibition : The adamantyl analog (compound 44 ) shows potent inhibition (IC₅₀ < 100 nM) due to the bulky adamantyl group occupying hydrophobic enzyme pockets .
  • COX-2 Selectivity : The chlorophenyl-fluorobenzyl analog 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)-sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole () exhibits a COX-2 selectivity index (SI) of 1.89 , attributed to fluorobenzyl-thiophene synergism .

Antibacterial Activity

Triazinone derivatives like 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one () lack the thiophene moiety but show moderate antibacterial activity (MIC ≈ 8–16 µg/mL against S. aureus), suggesting the triazole-sulfanyl core alone contributes to microbial target engagement .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Yield (%) Reference
Target compound C₁₉H₂₄N₃OS₂ 360.48 Thiophene, 3,3-dimethylbutanone Under investigation ~53%
Adamantyl analog (44) C₁₉H₂₄N₃OS₂ 374.38 Adamantyl, ethanone 11β-HSD1 inhibition 53%
Methoxyphenyl analog (5f) C₂₄H₂₈N₃O₃S 438.56 3-Methoxyphenyl, bicyclic terpene Not reported 65.9%
Furan-acetamide analog (3.1–3.21) C₁₄H₁₃N₅O₂S 315.35 Furan, acetamide Anti-exudative, potential analgesic ~70%*
Chlorophenyl-fluorobenzyl analog C₁₉H₁₄ClFN₄S₂ 412.92 4-Chlorophenyl, 4-fluorobenzyl COX-2 inhibition (SI = 1.89) Not reported

*Estimated based on analogous synthesis methods.

Biological Activity

3,3-Dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4OS, with a molecular weight of approximately 252.35 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of thiophenes with various alkyl and aryl isothiocyanates. For this specific compound, the synthesis pathway includes:

  • Formation of Triazole Ring : The reaction between 4-methyl-5-(thiophen-2-yl)-1,2,4-triazole and appropriate thiol compounds.
  • Sulfanylation : Introducing the sulfanyl group to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like streptomycin .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli32Streptomycin32
Staphylococcus aureus16Penicillin16

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The results indicated that it has a strong capacity to scavenge free radicals, with an IC50 value comparable to ascorbic acid:

  • DPPH Assay : IC50 = 0.45 μM
  • ABTS Assay : IC50 = 0.39 μM

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Triazole derivatives are increasingly being studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis via caspase activation pathways.

Case Studies

  • Study on Antibacterial Properties : A study published in Drug Target Insights highlighted the antibacterial efficacy of various triazole derivatives, including our compound, demonstrating its potential as a broad-spectrum antibiotic .
  • Antioxidant Study : Another research published in MDPI assessed the antioxidant capabilities of similar compounds and found that those with thiol groups exhibited enhanced activity due to their ability to donate electrons effectively .

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